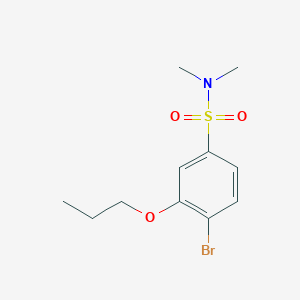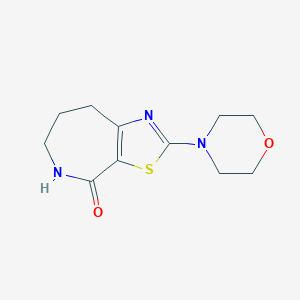
4-bromo-N,N-dimethyl-3-propoxybenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N,N-dimethyl-3-propoxybenzene-1-sulfonamide, also known as BRD6897, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the sulfonamide class of compounds and has been shown to exhibit potent inhibitory activity against a variety of enzymes and proteins. In
Mécanisme D'action
4-bromo-N,N-dimethyl-3-propoxybenzene-1-sulfonamide exerts its inhibitory effects by binding to the active site of its target enzymes and proteins, thereby preventing their normal function. The exact mechanism of action of 4-bromo-N,N-dimethyl-3-propoxybenzene-1-sulfonamide is not fully understood, but it is believed to involve the disruption of protein-protein interactions and/or the inhibition of enzymatic activity.
Biochemical and Physiological Effects
4-bromo-N,N-dimethyl-3-propoxybenzene-1-sulfonamide has been shown to exhibit a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth and proliferation of cancer cells, and to induce apoptosis (programmed cell death) in cancer cells. 4-bromo-N,N-dimethyl-3-propoxybenzene-1-sulfonamide has also been shown to exhibit anti-inflammatory effects, and to reduce the production of pro-inflammatory cytokines. Additionally, 4-bromo-N,N-dimethyl-3-propoxybenzene-1-sulfonamide has been shown to improve insulin sensitivity in obese mice, suggesting that it may have potential applications in the treatment of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-bromo-N,N-dimethyl-3-propoxybenzene-1-sulfonamide is its potent inhibitory activity against a variety of enzymes and proteins, which makes it a promising candidate for drug discovery and development. Additionally, 4-bromo-N,N-dimethyl-3-propoxybenzene-1-sulfonamide is relatively easy to synthesize, with an overall yield of approximately 30%. However, one of the main limitations of 4-bromo-N,N-dimethyl-3-propoxybenzene-1-sulfonamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for research on 4-bromo-N,N-dimethyl-3-propoxybenzene-1-sulfonamide. One potential area of research is the development of more potent and selective inhibitors of the BET and LSD1 proteins. Additionally, further research is needed to fully understand the mechanism of action of 4-bromo-N,N-dimethyl-3-propoxybenzene-1-sulfonamide, and to identify other enzymes and proteins that it may target. Finally, there is a need for more research on the potential applications of 4-bromo-N,N-dimethyl-3-propoxybenzene-1-sulfonamide in the treatment of various diseases, including cancer, inflammation, and diabetes.
Méthodes De Synthèse
The synthesis of 4-bromo-N,N-dimethyl-3-propoxybenzene-1-sulfonamide involves several steps. The first step involves the reaction of 4-bromo-3-nitrobenzoic acid with thionyl chloride to form 4-bromo-3-chlorobenzoic acid. The second step involves the reaction of 4-bromo-3-chlorobenzoic acid with N,N-dimethyl-3-propoxyamine to form 4-bromo-N,N-dimethyl-3-propoxybenzamide. Finally, the third step involves the reaction of 4-bromo-N,N-dimethyl-3-propoxybenzamide with sulfamide to form 4-bromo-N,N-dimethyl-3-propoxybenzene-1-sulfonamide. The overall yield of this synthesis method is approximately 30%.
Applications De Recherche Scientifique
4-bromo-N,N-dimethyl-3-propoxybenzene-1-sulfonamide has been shown to exhibit potent inhibitory activity against a variety of enzymes and proteins, making it a promising candidate for drug discovery and development. Some of the enzymes and proteins that 4-bromo-N,N-dimethyl-3-propoxybenzene-1-sulfonamide has been shown to inhibit include the bromodomain and extra-terminal domain (BET) family of proteins, which are involved in the regulation of gene expression, and the lysine-specific demethylase 1 (LSD1) enzyme, which is involved in the epigenetic regulation of gene expression. 4-bromo-N,N-dimethyl-3-propoxybenzene-1-sulfonamide has also been shown to exhibit antiviral activity against the hepatitis C virus.
Propriétés
Formule moléculaire |
C11H16BrNO3S |
|---|---|
Poids moléculaire |
322.22 g/mol |
Nom IUPAC |
4-bromo-N,N-dimethyl-3-propoxybenzenesulfonamide |
InChI |
InChI=1S/C11H16BrNO3S/c1-4-7-16-11-8-9(5-6-10(11)12)17(14,15)13(2)3/h5-6,8H,4,7H2,1-3H3 |
Clé InChI |
ZRJXKGUNAODYLY-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N(C)C)Br |
SMILES canonique |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[(4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275135.png)

![8-Methyl-9-phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B275143.png)
![9-Phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B275146.png)
![5-(2-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B275148.png)
![9-(4-Methylphenyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B275149.png)

![5'-Methyl-4'-oxospiro[adamantane-8,2'-(1,3)-thiazolidine]](/img/structure/B275156.png)
![3,3-Bis[(4-methoxyphenyl)methyl]-5-methylfuran-2-one](/img/structure/B275157.png)


![6-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11-hexaene-14-thione](/img/structure/B275161.png)
![2-(4-Chlorophenyl)-4-(4-methoxyphenyl)-7-methylpyrazolo[3,4-d]pyridazine](/img/structure/B275172.png)
